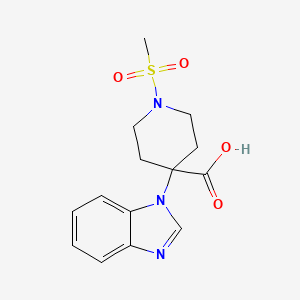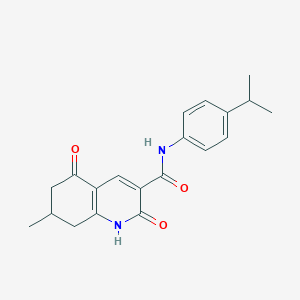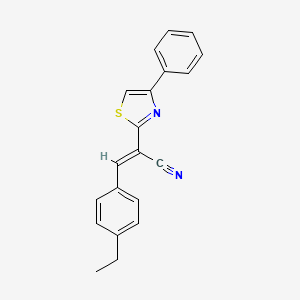
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea, also known as DEPPU, is a chemical compound that has been widely used in scientific research due to its unique properties. DEPPU is a urea derivative that has been found to exhibit excellent inhibitory activity against various enzymes.
作用機序
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. This compound has been found to bind to the enzyme in a reversible manner, making it an effective tool compound for studying enzyme function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has several advantages for lab experiments. It is a potent and selective enzyme inhibitor, making it an effective tool compound for studying enzyme function. This compound is also stable and easy to handle, making it a convenient compound for lab experiments. However, this compound has some limitations, including its high cost and limited availability.
将来の方向性
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has several potential future directions in scientific research. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, this compound can be used as a tool compound to study the function of enzymes involved in various biological processes. Further research is needed to fully explore the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively used in scientific research as an enzyme inhibitor. This compound has several advantages for lab experiments, including its potency, selectivity, and stability. This compound has also been found to exhibit various biochemical and physiological effects, making it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully explore the potential of this compound in scientific research.
合成法
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea involves the reaction of 1,1-diethyl-2-propyn-1-ol with 2-ethylphenyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield. This method has been optimized to produce this compound with high purity and good reproducibility.
科学的研究の応用
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has been extensively used in scientific research as an enzyme inhibitor. It has been found to exhibit inhibitory activity against various enzymes, including proteases, kinases, and phosphatases. This compound has been used as a tool compound to study the function of these enzymes and their roles in various biological processes.
特性
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-5-13-11-9-10-12-14(13)17-15(19)18-16(6-2,7-3)8-4/h2,9-12H,5,7-8H2,1,3-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESQPTYSIUNJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(CC)(CC)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5321569.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5321575.png)
![6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321581.png)
![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5321588.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5321592.png)


![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)

![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)

![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)